4-Chloro-3-fluorobenzimidamide Hydrochloride
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Overview
Description
4-Chloro-3-fluorobenzimidamide Hydrochloride is a chemical compound with the molecular formula C7H7Cl2FN2 and a molecular weight of 209.05 g/mol . It is primarily used in research settings and is not intended for human use . This compound is known for its unique structure, which includes both chlorine and fluorine atoms attached to a benzimidamide core.
Preparation Methods
The synthesis of 4-Chloro-3-fluorobenzimidamide Hydrochloride typically involves the reaction of 4-chloro-3-fluoroaniline with cyanamide under acidic conditions to form the benzimidamide structure . The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-3-fluorobenzimidamide Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide group can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-fluorobenzimidamide Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorobenzimidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-3-fluorobenzimidamide Hydrochloride can be compared with other similar compounds, such as:
4-Fluorobenzamidine Hydrochloride: Similar in structure but lacks the chlorine atom.
3-Chloro-4-fluorobenzamidine Hydrochloride: Similar but with different positioning of the chlorine and fluorine atoms
Properties
Molecular Formula |
C7H7Cl2FN2 |
---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
4-chloro-3-fluorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H |
InChI Key |
WWUAJQWUHQXTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)Cl.Cl |
Origin of Product |
United States |
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